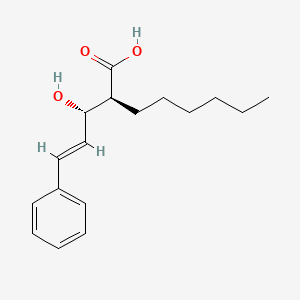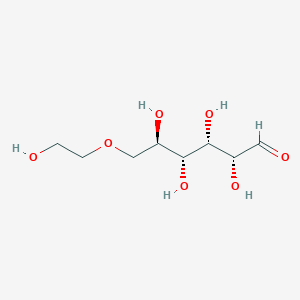
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid is a chiral compound with a complex structure that includes a hydroxy group, a phenyl group, and an octanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Friedel–Crafts acylation of anisole with octanoic acid over acid-modified zeolites . This reaction is carried out under solvent-free conditions using a mixed organic acid composed of tartaric acid and oxalic acid, which modifies the zeolite catalyst to enhance its performance.
Industrial Production Methods
Industrial production of (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Catalysts such as modified zeolites are often employed to facilitate the reaction and increase selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the phenyl group can produce a cyclohexyl derivative.
Wissenschaftliche Forschungsanwendungen
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid involves its interaction with specific molecular targets and pathways. For example, it may regulate inflammatory responses and oxidative stress by modulating the activity of enzymes and signaling molecules involved in these processes . The compound’s structure allows it to interact with various receptors and enzymes, influencing their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid can be compared with other similar compounds, such as:
Octanoic acid: A simpler fatty acid with a straight-chain structure, lacking the hydroxy and phenyl groups.
Phenylacetic acid: Contains a phenyl group but lacks the octanoic acid chain and hydroxy group.
Hydroxyphenylacetic acid: Contains both a hydroxy and phenyl group but lacks the octanoic acid chain.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in the simpler analogs .
Eigenschaften
Molekularformel |
C17H24O3 |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(2S)-2-[(E,1S)-1-hydroxy-3-phenylprop-2-enyl]octanoic acid |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-8-11-15(17(19)20)16(18)13-12-14-9-6-5-7-10-14/h5-7,9-10,12-13,15-16,18H,2-4,8,11H2,1H3,(H,19,20)/b13-12+/t15-,16-/m0/s1 |
InChI-Schlüssel |
BLQPIZSWARKTKA-XADBSNKSSA-N |
Isomerische SMILES |
CCCCCC[C@@H]([C@H](/C=C/C1=CC=CC=C1)O)C(=O)O |
Kanonische SMILES |
CCCCCCC(C(C=CC1=CC=CC=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)

![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B11828314.png)
![Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11828328.png)




![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)
![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)

